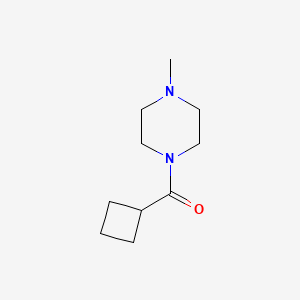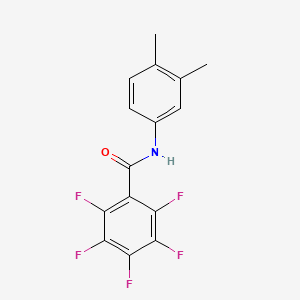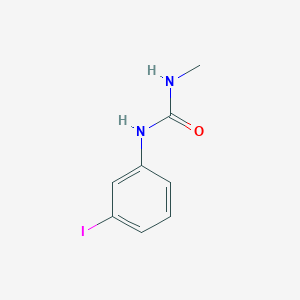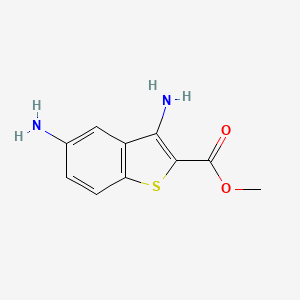
Cyclobutyl-(4-methylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutyl-(4-methylpiperazin-1-yl)methanone, also known as CMP or 4-CMP, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has a cyclobutyl ring structure. CMP has been synthesized through various methods and has been found to have unique biochemical and physiological effects.
Mechanism of Action
The mechanism of action of Cyclobutyl-(4-methylpiperazin-1-yl)methanone is not fully understood, but it is believed to interact with specific biological targets through binding interactions. Studies have shown that Cyclobutyl-(4-methylpiperazin-1-yl)methanone can inhibit the activity of certain enzymes and modulate the function of certain receptors, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects
Cyclobutyl-(4-methylpiperazin-1-yl)methanone has been found to have unique biochemical and physiological effects, including anti-inflammatory and analgesic properties. It has also been shown to have activity against certain types of cancer cells, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
Cyclobutyl-(4-methylpiperazin-1-yl)methanone has several advantages for use in lab experiments, including its high potency and selectivity for specific biological targets. However, it also has limitations, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on Cyclobutyl-(4-methylpiperazin-1-yl)methanone, including:
1. Further studies to elucidate the mechanism of action of Cyclobutyl-(4-methylpiperazin-1-yl)methanone and its interactions with specific biological targets.
2. Development of more efficient and scalable synthesis methods for Cyclobutyl-(4-methylpiperazin-1-yl)methanone.
3. Exploration of the potential applications of Cyclobutyl-(4-methylpiperazin-1-yl)methanone in drug discovery and development.
4. Investigation of the potential use of Cyclobutyl-(4-methylpiperazin-1-yl)methanone as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
5. Evaluation of the safety and toxicity of Cyclobutyl-(4-methylpiperazin-1-yl)methanone in preclinical and clinical studies.
In conclusion, Cyclobutyl-(4-methylpiperazin-1-yl)methanone is a promising chemical compound that has been studied for its potential applications in scientific research. Its unique biochemical and physiological effects make it a promising candidate for drug discovery and development, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
Cyclobutyl-(4-methylpiperazin-1-yl)methanone can be synthesized through a multi-step process involving the reaction of 4-methylpiperazine with cyclobutanone in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
Cyclobutyl-(4-methylpiperazin-1-yl)methanone has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to have activity against various biological targets such as enzymes and receptors, making it a promising candidate for drug discovery.
properties
IUPAC Name |
cyclobutyl-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-11-5-7-12(8-6-11)10(13)9-3-2-4-9/h9H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKZMBSSGLXGHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl-(4-methylpiperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-[4-[(2-chloroacetyl)amino]phenyl]propanoate](/img/structure/B7464784.png)






![2-[4-(difluoromethoxy)phenyl]-1H-benzimidazole](/img/structure/B7464830.png)
![[2-(4-Iodoanilino)-2-oxoethyl] 2-(4-methylbenzoyl)benzoate](/img/structure/B7464837.png)
![2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole](/img/structure/B7464841.png)
![2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide](/img/structure/B7464851.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide](/img/structure/B7464860.png)